molecular formula C12H15NO4 B1609845 Diethyl 3-aminobenzene-1,2-dicarboxylate CAS No. 62351-80-8

Diethyl 3-aminobenzene-1,2-dicarboxylate

Cat. No.: B1609845
CAS No.: 62351-80-8
M. Wt: 237.25 g/mol
InChI Key: PJARQNJKDUFHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 3-aminobenzene-1,2-dicarboxylate is an aromatic dicarboxylate ester featuring an amino group at the 3-position of the benzene ring. Its structure combines the ester functionality of diethyl phthalate derivatives with the reactivity of an aromatic amine, making it a versatile intermediate in organic synthesis and pharmaceutical development. ethyl) .

Properties

CAS No.

62351-80-8

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

diethyl 3-aminobenzene-1,2-dicarboxylate

InChI

InChI=1S/C12H15NO4/c1-3-16-11(14)8-6-5-7-9(13)10(8)12(15)17-4-2/h5-7H,3-4,13H2,1-2H3

InChI Key

PJARQNJKDUFHOZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=CC=C1)N)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)N)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Name Substituents/Modifications Key Features Reference(s)
Diethyl 3-aminobenzene-1,2-dicarboxylate Ethyl esters, 3-amino group Reactive amine for functionalization; potential pharmaceutical precursor
Dimethyl 3-aminobenzene-1,2-dicarboxylate Methyl esters, 3-amino group Lower molecular weight (209.2 g/mol); higher polarity than ethyl analog
Diethyl hydrazine-1,2-dicarboxylate Hydrazine bridge instead of benzene ring Byproduct in Mitsunobu-type reactions; similar ester groups
Diethyl phthalate (DEP) No amino group Common plasticizer; low reactivity due to lack of functional groups
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) Indolizine core with benzoyl substituents COX-2 inhibitor (IC₅₀ = 5.84 µM); hydrophobic interactions dominate activity

Physical and Chemical Properties

  • Boiling/Melting Points: Dimethyl 3-aminobenzene-1,2-dicarboxylate: Boiling point 305.6°C, melting point 136.4°C . Diethyl analogs: Expected to have lower melting points (due to longer alkyl chains) and higher solubility in organic solvents.
  • Reactivity: The 3-amino group enables electrophilic substitution (e.g., acylation, sulfonation), distinguishing it from non-amino analogs like diethyl phthalate. Indolizine derivatives (e.g., compound 5a) exhibit enhanced bioactivity due to hydrophobic benzoyl groups .

Key Research Findings

  • Crystallography: Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5c) crystallizes in a monoclinic system (space group P2₁/n), stabilized by intra-/intermolecular hydrogen bonds and C–H···π interactions .
  • Molecular Modeling: Hydrophobic substituents (e.g., 4-cyanobenzoyl in 5a) enhance COX-2 binding, validated by Hirshfeld surface analysis .

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